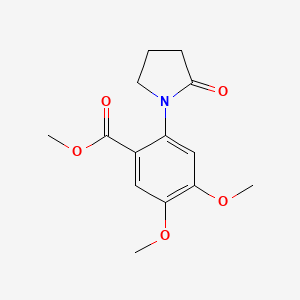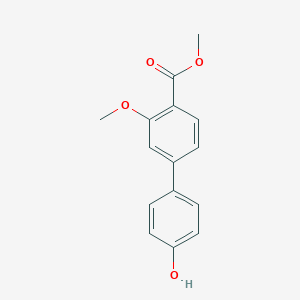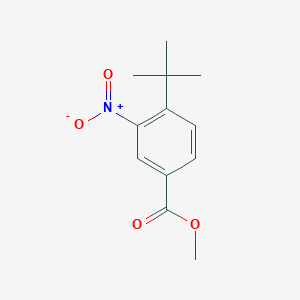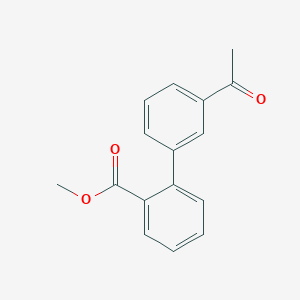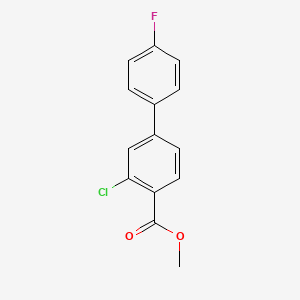![molecular formula C25H22ClNO4 B7959609 Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7959609.png)
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a compound with intriguing properties and potential applications in various scientific fields. Its unique chemical structure incorporates a chlorophenyl group and a fluorenylmethoxycarbonyl group, which contribute to its reactivity and specificity in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis starts with commercially available chemicals, such as 2-chlorobenzaldehyde and (S)-alanine derivatives.
Reaction Steps
The initial step may involve the condensation of 2-chlorobenzaldehyde with (S)-alanine to form an intermediate product.
This intermediate product can then undergo esterification using methanol and an acid catalyst to produce the target compound.
Reaction Conditions: : These steps usually require specific temperatures (often around 0-50°C) and pH conditions (acidic or basic), depending on the step. Solvents like methanol, dichloromethane, and ethyl acetate are often employed.
Industrial Production Methods
In industrial settings, the production of methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for greater control over reaction parameters and product purity, ensuring a consistent supply for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically forming oxo-derivatives. Reagents like potassium permanganate or chromium trioxide can facilitate these transformations.
Reduction: : Reduction reactions can be carried out to convert the fluorenylmethoxycarbonyl group to a fluorenyl group, using agents like lithium aluminum hydride.
Substitution: : The chlorophenyl group is particularly susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Major Products Formed
Depending on the reaction conditions and reagents used, the major products can include fluorenylmethoxycarbonyl derivatives, chlorophenyl-substituted amino acids, and their corresponding carboxylic acids and alcohols.
Scientific Research Applications
Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate finds applications in diverse fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Acts as a probe in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: : Potential precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry: : Employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Binding to Molecular Targets: : It can interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Often affects pathways related to signal transduction, metabolism, and cellular communication.
Comparison with Similar Compounds
Comparing methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate with similar compounds:
Methyl (2S)-3-(2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The fluorine substituent may enhance reactivity and specificity in certain reactions.
Methyl (2S)-3-(2-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The bromine substituent can lead to different substitution reaction pathways.
Methyl (2S)-3-(2-iodophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The iodine substituent increases the compound's ability to participate in halogen bonding interactions.
Properties
IUPAC Name |
methyl (2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-30-24(28)23(14-16-8-2-7-13-22(16)26)27-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,27,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPOEQFTNAQAHT-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-YL}ethoxy)acetate dihydrochloride](/img/structure/B7959533.png)
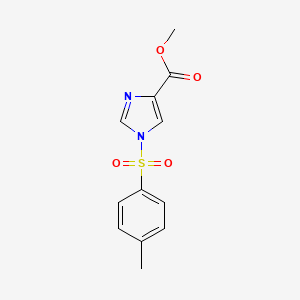
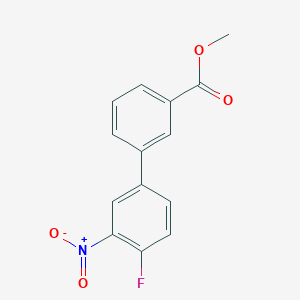
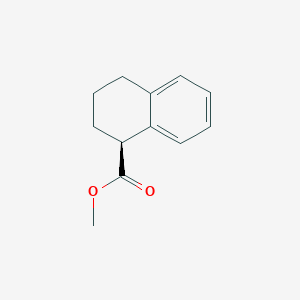
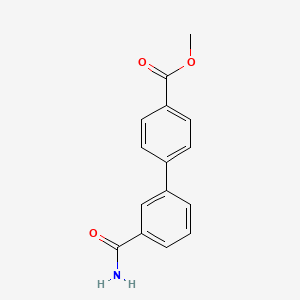
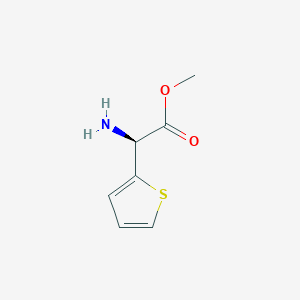
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B7959576.png)
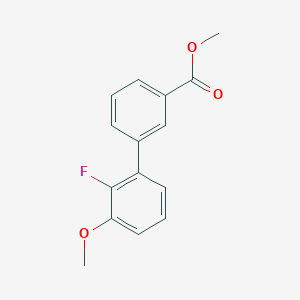
![Methyl (2S)-2-amino-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoate](/img/structure/B7959602.png)
